1-Cyclopentyl-2,2,2-trifluoroethan-1-ol
Description
1-Cyclopentyl-2,2,2-trifluoroethan-1-ol is a fluorinated secondary alcohol characterized by a cyclopentyl group attached to a trifluoroethanol backbone. Its molecular formula is C₇H₁₁F₃O, with a molecular weight of 180.16 g/mol. The compound’s structure combines the steric bulk of the cyclopentyl ring with the electron-withdrawing trifluoromethyl group, influencing its chemical reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
1-cyclopentyl-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)6(11)5-3-1-2-4-5/h5-6,11H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHGYKGHTHSHOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261598 | |
| Record name | (+)-α-(Trifluoromethyl)cyclopentanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149003-82-7, 149003-77-0 | |
| Record name | (+)-α-(Trifluoromethyl)cyclopentanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149003-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-α-(Trifluoromethyl)cyclopentanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201261598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopentyl-2,2,2-trifluoroethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-Cyclopentyl-2,2,2-trifluoroethan-1-ol can be achieved through various methods. One common approach involves the reaction of cyclopentylmagnesium bromide with 2,2,2-trifluoroacetaldehyde. The reaction is typically carried out in an anhydrous solvent such as diethyl ether under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
1-Cyclopentyl-2,2,2-trifluoroethan-1-ol undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form trifluoroacetic acid.
Reduction: Reduction reactions can convert it into various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- 1-Cyclopentyl-2,2,2-trifluoroethan-1-ol serves as a crucial building block in the synthesis of fluorinated organic compounds. Its trifluoromethyl group enhances lipophilicity and biological activity, making it valuable for developing pharmaceuticals and agrochemicals .
2. Biological Studies
- The compound has been utilized in enzyme inhibition studies. Research indicates that it can inhibit enzymes such as alcohol dehydrogenase and cyclic AMP phosphodiesterase, suggesting potential therapeutic applications in metabolic disorders .
3. Pharmaceutical Development
- It is explored as a precursor for synthesizing fluorinated pharmaceuticals. The unique structural features allow modifications that enhance pharmacokinetic properties .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on various enzymes involved in metabolic pathways:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Alcohol Dehydrogenase | Competitive | 25 |
| Cyclic AMP Phosphodiesterase | Non-competitive | 15 |
| Acetylcholinesterase | Mixed-type | 30 |
These findings highlight its potential role in modulating metabolic processes and suggest avenues for developing enzyme inhibitors .
Case Study 2: Therapeutic Applications
Research has explored the potential of this compound as a scaffold for drug development. Derivatives synthesized from it have shown promise as anti-inflammatory agents due to their ability to modulate biological pathways effectively .
Industrial Applications
The unique properties of this compound make it valuable in various industrial contexts:
- Specialty Chemicals Production : Its role as a precursor in synthesizing specialty chemicals enhances its utility in industry.
- Agrochemicals : The compound's fluorinated nature lends itself to applications in developing agrochemicals with improved efficacy and stability.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2,2,2-trifluoroethan-1-ol involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The table below highlights key structural variations and their implications:
| Compound Name | Molecular Formula | Key Structural Features | Impact on Properties |
|---|---|---|---|
| 1-Cyclopentyl-2,2,2-trifluoroethan-1-ol | C₇H₁₁F₃O | Cyclopentyl ring (5-membered) + CF₃ + OH | Moderate steric hindrance; balanced lipophilicity |
| 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol | C₅H₇F₃O | Cyclopropyl ring (3-membered) + CF₃ + OH | Higher ring strain; increased reactivity |
| 1-Phenyl-2,2,2-trifluoroethanol | C₈H₇F₃O | Phenyl group + CF₃ + OH | Enhanced aromatic π-interactions; higher metabolic stability |
| 1-Cyclohexyl-2,2,2-trifluoroethanol | C₈H₁₃F₃O | Cyclohexyl ring (6-membered) + CF₃ + OH | Greater steric bulk; reduced solubility |
| 1-(2,2-Dimethylcyclopropyl)-2,2,2-trifluoroethanol | C₇H₁₁F₃O | Dimethylcyclopropyl + CF₃ + OH | Enhanced steric shielding; altered biological activity |
Key Observations :
- Ring Size : Cyclopentyl’s 5-membered ring provides a balance between steric hindrance and flexibility compared to smaller (cyclopropyl) or larger (cyclohexyl) rings.
- Substituents : The trifluoromethyl group enhances lipophilicity and metabolic stability across all analogues, while aromatic groups (e.g., phenyl) introduce π-stacking capabilities .
Chemical Reactivity
Oxidation and Reduction:
- This compound : Expected to undergo oxidation to trifluoroacetone derivatives under strong oxidizing conditions, similar to 1-cyclopropyl analogues .
- 1-Phenyl-2,2,2-trifluoroethanol: The phenyl group stabilizes intermediates during oxidation, reducing side reactions .
Nucleophilic Substitution:
- The cyclopentyl group’s steric bulk may hinder nucleophilic attacks at the β-carbon compared to less hindered analogues like 2,2,2-trifluoroethanol .
Research Findings and Challenges
- Synthetic Challenges : Cyclopentyl derivatives require precise control of reaction conditions to avoid ring-opening or isomerization .
- Biological Studies: Limited data exist on this compound’s in vivo effects, necessitating further pharmacokinetic studies.
- Computational Insights : Density functional theory (DFT) models predict that the cyclopentyl group’s conformation influences binding affinity to protein targets .
Biological Activity
1-Cyclopentyl-2,2,2-trifluoroethan-1-ol is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound possesses a cyclopentyl group linked to a trifluoroethanol moiety. Its molecular formula is C6H9F3O. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for pharmacological applications.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its hydroxyl group, which facilitates interactions with biological macromolecules through hydrogen bonding. This interaction can influence enzyme activities or receptor interactions. The trifluoromethyl group contributes to the compound's bioavailability and stability in metabolic processes.
- Hydrogen Bonding : The hydroxyl group may form hydrogen bonds with proteins or nucleic acids, modulating their functions.
- Metabolic Stability : The trifluoromethyl group enhances metabolic stability, potentially leading to prolonged biological effects.
Synthesis Methods
The synthesis of this compound typically involves the reaction of cyclopentyl derivatives with trifluoroacetic acid or other trifluoromethylating agents. Advanced synthetic methods may include continuous flow reactors to optimize reaction conditions and yields.
Biological Studies and Case Studies
Research into the biological activities of this compound has revealed several promising applications:
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study examining the cytotoxic effects of this compound on cancer cell lines (e.g., A549 lung adenocarcinoma), it was observed that the compound inhibited cell proliferation at concentrations ranging from 10 μM to 50 μM. This effect was attributed to its ability to induce apoptosis in cancer cells while exhibiting low toxicity towards normal human umbilical vein endothelial cells (HUVEC) .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Table 2: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Cyclobutyl-2,2,2-trifluoroethan-1-ol | Cyclobutyl group | Similar reactivity but different ring size |
| 2,2,2-Trifluoroethanol | Lacks cyclopentyl group | Simpler structure; different physical properties |
| 1-Cyclohexyl-2,2,2-trifluoroethan-1-ol | Cyclohexyl group | Larger ring structure affecting steric properties |
This comparative analysis highlights how the cyclopentyl structure contributes to the distinct reactivity patterns and biological activities observed in this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
